1-(4-Bromophenyl)cyclopentanecarboxylic acid CAS number
1-(4-Bromophenyl)cyclopentanecarboxylic acid CAS number
An In-depth Technical Guide to 1-(4-Bromophenyl)cyclopentanecarboxylic Acid (CAS: 143328-24-9)
Abstract
This technical guide provides a comprehensive overview of 1-(4-Bromophenyl)cyclopentanecarboxylic acid, a key chemical intermediate in the fields of medicinal chemistry and organic synthesis. The document details its physicochemical properties, outlines a robust and high-yield synthetic protocol with mechanistic insights, and discusses its analytical characterization. Furthermore, it explores the compound's applications as a versatile building block and potential pharmacophore in drug development, drawing comparisons with structurally similar analogs. Safety, handling, and storage protocols are also provided to ensure its proper use in a research and development setting. This guide is intended for researchers, chemists, and drug development professionals seeking detailed, actionable information on this valuable compound.
Compound Identification and Physicochemical Properties
1-(4-Bromophenyl)cyclopentanecarboxylic acid is an aromatic carboxylic acid derivative characterized by a cyclopentane ring and a bromine atom at the para-position of the phenyl group.[1] These structural features, combining the steric bulk of the alicyclic ring and the electronic effects of the halogen, make it a valuable precursor in the synthesis of more complex molecules.[1]
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 143328-24-9 | [1][2][3][4][5][6] |
| Molecular Formula | C₁₂H₁₃BrO₂ | [1][2][3][4][7] |
| Molecular Weight | 269.13 g/mol | [1][2][3][4] |
| InChI Key | UALMMAIHRMKFCW-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1CCC(C1)(C2=CC=C(C=C2)Br)C(=O)O | [7] |
Table 2: Physicochemical Properties
| Property | Value | Notes |
| Physical State | Solid | |
| Purity | Typically ≥95-98% | [2][5] |
| Storage | Sealed in a dry, room temperature environment | [3] |
| pKa (Predicted) | ~4.2 | The electron-withdrawing nature of the phenyl ring and bromine influences the acidity of the carboxylic acid group.[1] |
| XlogP (Predicted) | 3.5 | Indicates moderate lipophilicity.[7] |
Synthesis and Mechanistic Insights
The most prevalent and high-yielding method for the preparation of 1-(4-Bromophenyl)cyclopentanecarboxylic acid is the acid-catalyzed hydrolysis of its corresponding nitrile precursor, 1-(4-Bromophenyl)cyclopentanecarbonitrile.
Recommended Synthetic Protocol
This protocol is based on a documented procedure that reports a high yield of 95%.[8]
Reaction: Hydrolysis of 1-(4-Bromophenyl)cyclopentanecarbonitrile
Reagents:
-
1-(4-Bromophenyl)cyclopentanecarbonitrile (CAS: 143328-19-2)
-
Sulfuric acid (H₂SO₄)
-
Deionized Water
Procedure:
-
Combine 1-(4-Bromophenyl)cyclopentanecarbonitrile, water, and a catalytic amount of concentrated sulfuric acid in a round-bottom flask equipped with a reflux condenser.
-
Heat the reaction mixture to 120°C.
-
Maintain the temperature and stir the mixture vigorously for approximately 18 hours.
-
Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).
-
Upon completion, cool the mixture to room temperature. The product may precipitate out of the solution.
-
Pour the cooled mixture into a beaker of ice water to ensure complete precipitation of the carboxylic acid.
-
Collect the solid product by vacuum filtration.
-
Wash the crude product with cold deionized water to remove any residual acid.
-
Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to achieve high purity.
-
Dry the final product under a vacuum to yield 1-(4-Bromophenyl)cyclopentanecarboxylic acid as a solid.
Mechanistic Rationale
The choice of strong acid (sulfuric acid) is critical for this transformation. The mechanism proceeds via the following steps:
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Protonation: The nitrogen atom of the nitrile group is protonated by the strong acid. This enhances the electrophilicity of the nitrile carbon.
-
Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the now highly electrophilic carbon atom.
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Tautomerization: The resulting intermediate undergoes tautomerization to form a primary amide.
-
Further Hydrolysis: Under the harsh acidic and high-temperature conditions, the amide is further hydrolyzed. The carbonyl carbon is protonated, followed by nucleophilic attack by water, ultimately leading to the elimination of an ammonium ion (NH₄⁺) and the formation of the final carboxylic acid product.
The 18-hour reaction time at an elevated temperature ensures the complete conversion of both the nitrile to the intermediate amide and the subsequent hydrolysis of the amide to the carboxylic acid.[8]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 1-(4-Bromophenyl)cyclopentanecarboxylic acid.
Applications in Medicinal Chemistry
This compound is not typically an active pharmaceutical ingredient itself but serves as a crucial building block for synthesizing more complex, biologically active molecules.[1] Its structure contains key features that are attractive for drug design.
-
Potential Pharmacophore: The molecule's distinct structural components can serve as a pharmacophore. The bromophenyl group can engage in hydrophobic and halogen bonding interactions, while the carboxylic acid group is a classic hydrogen bond donor and acceptor.[1] This allows it to bind to molecular targets like enzymes or receptors.[1]
-
Versatile Intermediate: The bromine atom is a versatile handle for further chemical transformations, most notably in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents. The carboxylic acid can be readily converted into esters, amides, or reduced to alcohols, providing a gateway to a wide range of derivatives.
-
Reported Biological Activities: Studies on derivatives and related structures have indicated potential antibacterial and anti-inflammatory activities.[1] For instance, a study demonstrated significant antibacterial efficacy against Staphylococcus aureus and Escherichia coli at a concentration of 50 µg/mL.[1] Furthermore, its structural motif is found in compounds investigated as leukotriene B4 antagonists, which have applications in treating inflammatory diseases like arthritis.[9]
Role as a Chemical Scaffold
Caption: Synthetic utility of 1-(4-Bromophenyl)cyclopentanecarboxylic acid as a scaffold.
Comparative Analysis with Structural Analogs
The properties of the parent compound can be fine-tuned by replacing the bromine atom with other halogens, which alters molecular weight, lipophilicity, and electronic properties.
Table 3: Comparison of Halogenated Phenylcyclopentanecarboxylic Acids
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Differences & Applications |
| 1-(4-Bromophenyl)- | C₁₂H₁₃BrO₂ | 269.13 | Serves as a versatile intermediate for cross-coupling reactions. Used in the synthesis of specialty chemicals and potential therapeutics.[1] |
| 1-(4-Chlorophenyl)- | C₁₂H₁₃ClO₂ | 224.69 | Lower molecular weight and altered lipophilicity compared to the bromo analog.[1] Has been used in the synthesis of intermediates for antihypertensive agents.[1] |
| 1-(4-Fluorophenyl)- | C₁₂H₁₃FO₂ | 208.23 | Fluorine's high electronegativity increases the acidity of the carboxylic acid (lower pKa), enhancing its reactivity in nucleophilic acyl substitutions.[1] |
Safety, Handling, and Storage
As a research chemical, proper handling is essential. The following information is synthesized from available Safety Data Sheets (SDS).
-
Hazard Identification: While some sources state no known hazards, it is prudent to treat it as a potential irritant.[10] Standard SDS classifications for similar carboxylic acids include skin irritation, serious eye irritation, and potential respiratory irritation.[11]
-
Personal Protective Equipment (PPE):
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[13]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[13]
-
Eye Contact: Immediately rinse eyes with pure water for at least 15 minutes.[13]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[13]
-
-
Handling and Storage:
-
Disposal: Dispose of as special waste through a licensed disposal company, in accordance with local, regional, and national regulations.[10]
Conclusion
1-(4-Bromophenyl)cyclopentanecarboxylic acid (CAS: 143328-24-9) is a compound of significant utility in modern organic and medicinal chemistry. Its well-defined structure, accessible synthesis, and the versatile reactivity of its functional groups make it an invaluable intermediate. Researchers and drug development professionals can leverage this molecule as a scaffold to generate novel compounds with potential therapeutic applications, particularly in the areas of anti-inflammatory and anti-bacterial agents. Adherence to established safety protocols is crucial to ensure its responsible use in the laboratory.
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Synthesis of B. 1-Bromo-1-cyclopentanecarboxylic acid - PrepChem.com. (URL: [Link])
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Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling - MDPI. (URL: [Link])
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Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives - MDPI. (URL: [Link])
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(+)-1-(3S,4R)-[3-(4-phenylbenzyl)-4-hydroxychroman-7-yl]cyclopentane carboxylic acid, a highly potent, selective leukotriene B4 antagonist - PubMed. (URL: [Link])
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Biological activity of 4-(4-bromophenyl)-thiosemicarbazide - PubMed. (URL: [Link])
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Cyclopentanecarboxylic acid | C6H10O2 | CID 18840 - PubChem. (URL: [Link])
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Method for Synthesis of 4-(4-Hydroxyphenyl)cycloalkanedicarboxylic Acids Based on SEAr Alkylation - Eco-Vector Journals Portal. (URL: [Link])
- Preparation of 1, 4-cyclohexadiene-1-carboxylic acid - Google P
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